

## An In-depth Technical Guide on the Thermodynamic Properties of Chloramine Compounds

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This technical guide provides a comprehensive overview of the core thermodynamic properties of **chloramine** compounds, including mono**chloramine** (NH<sub>2</sub>Cl), di**chloramine** (NHCl<sub>2</sub>), and nitrogen trichloride (NCl<sub>3</sub>). This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents visual diagrams of relevant chemical pathways to facilitate a deeper understanding of these reactive species.

# Core Thermodynamic Properties of Chloramine Compounds

The thermodynamic stability of **chloramine** compounds is a critical factor in their application, particularly in water disinfection and chemical synthesis. High-level theoretical studies employing methods such as G4MP2, G4, and W1BD have provided accurate data on their gasphase and aqueous-phase thermodynamics.[1][2][3] These computational approaches are considered to meet or exceed the criteria for thermochemical accuracy, showing excellent agreement with available experimental values for a range of calibration compounds.[1][2]

The formation of mono-, di-, and tri**chloramine**s from their precursors via hypochlorous acid chlorination is substantially exothermic and exergonic in both the gas and aqueous phases under standard conditions (298.15 K, 1 atm or 1M).[1][2] The influence of temperature on the



thermodynamics of **chloramine** formation is projected to be negligible between 0 and 100°C. [1][2]

Below are tabulated summaries of key thermodynamic properties for the primary **chloramine** compounds.

Table 1: Gas-Phase Thermodynamic Properties of Chloramine Compounds

Compound	Formula	Enthalpy of Formation (ΔfH°298 K) (kJ/mol)	Gibbs Free Energy of Formation (ΔfG° <sub>298</sub> K) (kJ/mol)
Monochloramine	NH₂CI	-28.2 to -25.0	25.1 to 28.3
Dichloramine	NHCl <sub>2</sub>	49.8 to 53.0	98.7 to 101.9
Nitrogen Trichloride	NCl <sub>3</sub>	148.1 to 151.3	190.0 to 193.2

Note: Data compiled from high-level ab initio calculations (TA14 protocol) with uncertainties ranging from 1 to 3 kJ  $mol^{-1}$ .[4][5]

Table 2: Aqueous-Phase Standard Free Energies of Formation

Compound	Formula	Standard Free Energy of Formation (ΔfG°aq) (kJ/mol)
Monochloramine	NH₂Cl	2.5
Dichloramine	NHCl <sub>2</sub>	66.5
Nitrogen Trichloride	NCl₃	123.4

Note: Data derived from theoretical estimates combining high-accuracy gas-phase free energies with quantum chemical estimates of Henry's law constants.[6]



# **Experimental Protocols for Thermodynamic and Kinetic Analysis**

Direct experimental determination of the thermodynamic properties of **chloramines** is challenging due to their instability.[4][5] Pure **chloramine**, for instance, decomposes violently above -40°C.[7] Consequently, many thermodynamic values are derived from computational studies that have been benchmarked against other well-characterized molecules.[4][5] However, experimental techniques are crucial for studying the kinetics of **chloramine** reactions, which are intrinsically linked to their thermodynamic stability.

This technique is employed to measure the rates of rapid reactions in solution, such as the formation and decomposition of **chloramine**s.

#### Methodology:

- Reagent Preparation: Fresh solutions of reactants (e.g., ammonia and hypochlorous acid for monochloramine formation) are prepared at known concentrations and buffered to a specific pH.[8]
- Rapid Mixing: The reactant solutions are rapidly driven from syringes into a mixing chamber.
- Spectrophotometric Monitoring: The reaction mixture then flows into an observation cell
  placed in the light path of a UV/Vis spectrophotometer.[9] The change in absorbance at a
  specific wavelength, characteristic of one of the **chloramine** species, is monitored over time
  (typically milliseconds to seconds).[9][10]
- Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate rate law.[8][9] The temperature dependence of the rate constant can be studied by performing the experiment at various temperatures to determine the activation energy using the Arrhenius equation.[9]

Calorimetry is the science of measuring heat changes in chemical reactions.[11][12] While challenging for pure **chloramine**s, calorimetric methods can be applied to study the reactions they undergo.

Methodology (Example: Reaction Calorimetry):



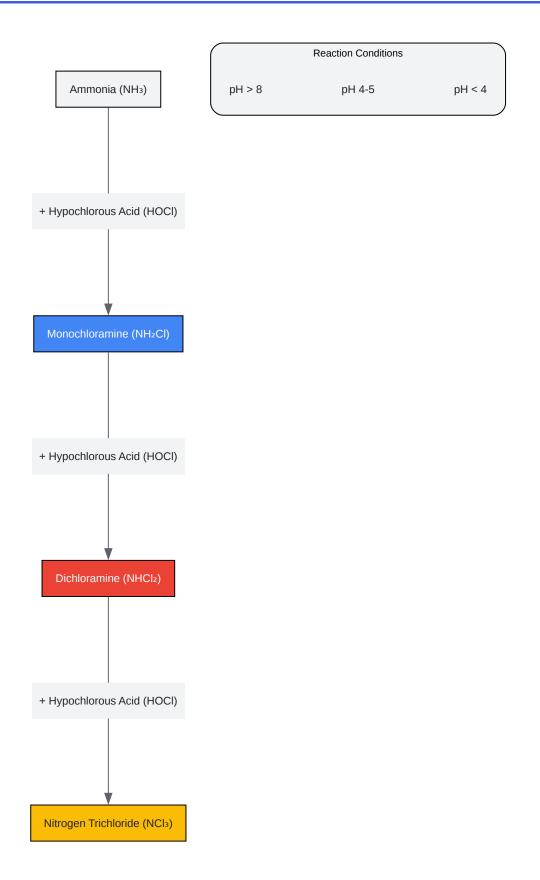
- Calorimeter Setup: A reaction calorimeter, which is an insulated vessel, is used to contain the
  reaction.[13] For reactions in solution, a constant-pressure calorimeter (like a coffee-cup
  calorimeter) or a more sophisticated isothermal titration calorimeter can be used.[11][14]
- Temperature Measurement: The initial temperature of the reactant solutions is measured.
- Reaction Initiation: The reactants are mixed inside the calorimeter.
- Temperature Monitoring: The temperature change of the solution is carefully monitored until it reaches a final, stable value.[11]
- Calculation of Heat Change: The heat absorbed or released by the reaction (q) is calculated using the equation:  $q = m \times c \times \Delta T$  where m is the mass of the solution, c is the specific heat capacity of the solution, and  $\Delta T$  is the change in temperature.[15]
- Enthalpy Calculation: The enthalpy change (ΔH) for the reaction is then determined by dividing the heat change by the number of moles of the limiting reactant.[11]

## **Key Chemical Pathways and Reactions**

The chemistry of **chloramine**s is dominated by their formation, decomposition, and reactions where they act as chlorinating or aminating agents.[7][16]

**Chloramine**s are formed sequentially through the reaction of ammonia with hypochlorous acid (HOCl).[3][5] The speciation of **chloramine**s is highly dependent on the pH of the solution.[17]





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Caption: Sequential formation of **chloramine**s from ammonia and hypochlorous acid.

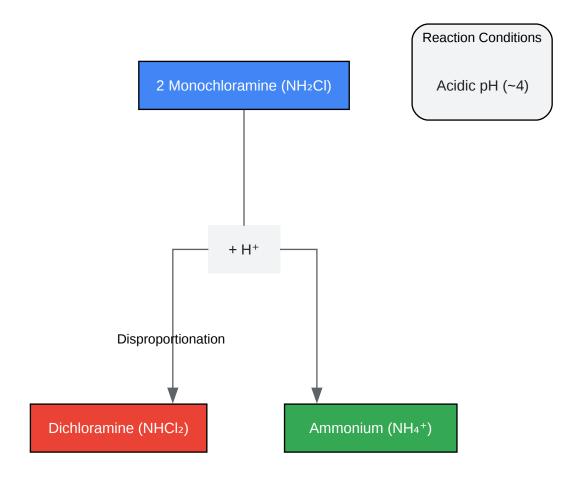


**Chloramine**s can undergo decomposition and disproportionation, particularly in aqueous solutions. The stability and dominant species are pH-dependent. In neutral to mildly alkaline solutions (pH  $\leq$  11), mono**chloramine** slowly decomposes to nitrogen gas and ammonium chloride.[7]

$$3NH_2Cl \rightarrow N_2 + NH_4Cl + 2HCl3NH2Cl\rightarrow N2+NH4Cl+2HCl$$

At pH values around 4, monochloramine can disproportionate to form dichloramine.[16]

$$2NH_2Cl + H^+ \rightleftharpoons NHCl_2 + NH_4^+ 2NH2Cl + H + \rightleftharpoons NHCl_2 + NH4 +$$



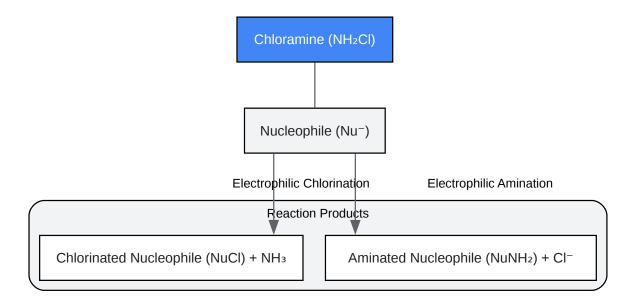
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Caption: Disproportionation of mono**chloramine** in acidic conditions.

A key aspect of **chloramine** chemistry, particularly relevant in biological systems and for drug development, is their ability to react with nucleophiles. Mono**chloramine** can act as an electrophile, transferring a positively charged chlorine atom or an amino group. This reactivity is



central to its disinfectant properties and its interaction with biological molecules like sulfhydryls. [7]



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Caption: General reaction pathways of **chloramine** with nucleophiles.

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